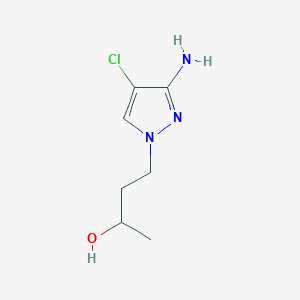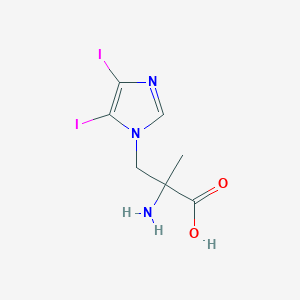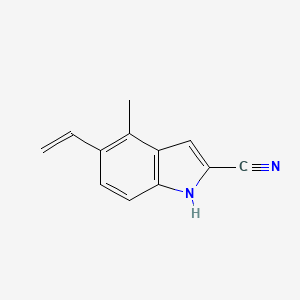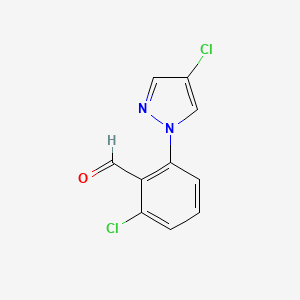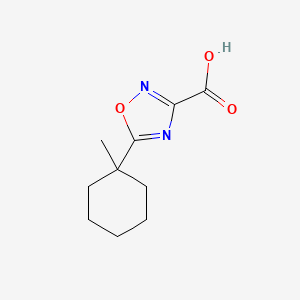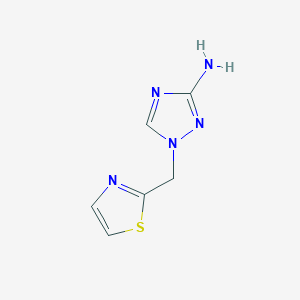
5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H7ClO4S It is a derivative of benzene, featuring acetyl, hydroxy, and sulfonyl chloride functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-acetyl-2-hydroxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:
Sulfonylation: 5-Acetyl-2-hydroxybenzene is reacted with chlorosulfonic acid under controlled temperature conditions to form the sulfonyl chloride derivative.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the sulfonylation reaction.
Continuous Flow Systems: These systems ensure consistent production and high yield.
Automated Purification: Advanced purification techniques, such as automated chromatography, are employed to achieve high purity levels.
化学反応の分析
Types of Reactions
5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as Lewis acids (e.g., AlCl3) are commonly used.
Nucleophilic Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions facilitate the hydrolysis reaction.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Sulfonic Acid: Resulting from hydrolysis.
科学的研究の応用
5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is employed in the development of pharmaceutical agents, particularly sulfonamide-based drugs.
Material Science: It is used in the synthesis of advanced materials with specific functional properties.
Chemical Biology: The compound is utilized in the study of biological systems and the development of biochemical assays.
作用機序
The mechanism of action of 5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
5-Acetyl-2-hydroxybenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
2-Hydroxybenzene-1-sulfonyl chloride: Lacks the acetyl group.
5-Acetyl-2-methoxybenzene-1-sulfonyl chloride: Contains a methoxy group instead of a hydroxy group.
Uniqueness
5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both acetyl and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse applications in organic synthesis and pharmaceuticals.
特性
分子式 |
C8H7ClO4S |
|---|---|
分子量 |
234.66 g/mol |
IUPAC名 |
5-acetyl-2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClO4S/c1-5(10)6-2-3-7(11)8(4-6)14(9,12)13/h2-4,11H,1H3 |
InChIキー |
VEYMPVDDUWFNLS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)O)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


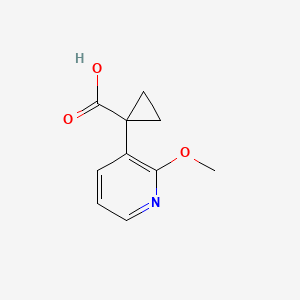
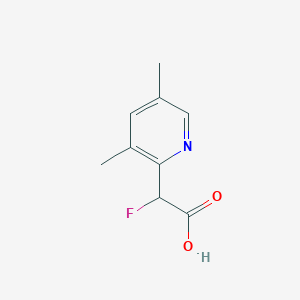
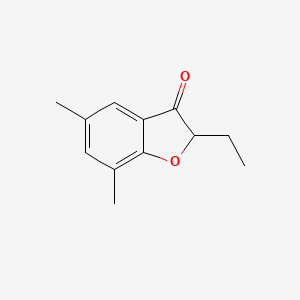
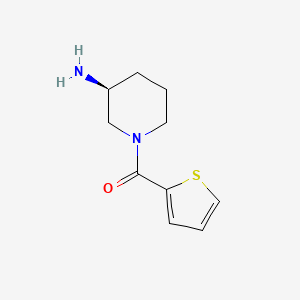
![3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068288.png)
![1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13068289.png)

![3-[(2-Iodocyclopentyl)oxy]oxetane](/img/structure/B13068303.png)
